![molecular formula C18H56O10Si9 B579585 Octadecamethylnonasiloxane-1,17-diol CAS No. 18678-58-5](/img/structure/B579585.png)
Octadecamethylnonasiloxane-1,17-diol
Overview
Description
Octadecamethylnonasiloxane-1,17-diol is an organic silicon compound with the chemical formula C18H54O9Si9. It is a colorless to yellowish liquid with low viscosity and low surface tension. This compound is known for its good chemical stability and low toxicity, making it suitable for various applications in personal care products, cosmetics, lubricants, plastic products, coatings, inks, and pharmaceuticals .
Preparation Methods
The preparation of Octadecamethylnonasiloxane-1,17-diol typically involves multiple steps, including silane hydrolysis, silane condensation, and cyclization reactions . The synthetic routes and reaction conditions are as follows:
Silane Hydrolysis: This step involves the hydrolysis of silane compounds to form silanol intermediates.
Silane Condensation: The silanol intermediates undergo condensation reactions to form siloxane bonds.
Cyclization Reactions: The resulting siloxane compounds undergo cyclization to form the desired cyclic siloxane structure.
Industrial production methods often involve optimizing these steps to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Octadecamethylnonasiloxane-1,17-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents, leading to the formation of halogenated siloxanes.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Octadecamethylnonasiloxane-1,17-diol has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant, lubricant, and anti-sticking agent in various chemical processes.
Biology: Due to its low toxicity, it is used in biological studies as a component in cell culture media and other biological assays.
Medicine: It is used in pharmaceutical formulations for its stability and compatibility with other ingredients.
Mechanism of Action
The mechanism of action of Octadecamethylnonasiloxane-1,17-diol involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to form stable siloxane bonds, which contribute to its chemical stability and low reactivity. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
Octadecamethylnonasiloxane-1,17-diol can be compared with other similar compounds, such as:
Octadecamethylcyclononasiloxane: This compound has a similar structure but lacks the diol functional groups.
Tetradecamethylcycloheptasiloxane: This compound has fewer silicon atoms and a different cyclic structure.
Hexaethylene glycol: This compound has a different backbone structure but shares some similar properties, such as low toxicity and chemical stability.
The uniqueness of this compound lies in its specific combination of silicon atoms and diol functional groups, which contribute to its distinct properties and applications.
Biological Activity
Octadecamethylnonasiloxane-1,17-diol (C18H56O10Si9) is a siloxane compound that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex siloxane backbone with multiple methyl and hydroxyl groups. The molecular weight is approximately 685.4 g/mol, and it has a unique structure that influences its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H56O10Si9 |
Molecular Weight | 685.401 g/mol |
Structure | Siloxane backbone with hydroxyl groups |
The biological activity of this compound is primarily attributed to its interaction with cellular components. Research indicates that it may modulate enzyme activity, influence signal transduction pathways, and alter gene expression. These interactions can lead to various biological effects such as:
- Anti-inflammatory properties : The compound may inhibit pro-inflammatory cytokines.
- Antioxidant activity : It can scavenge free radicals, reducing oxidative stress.
- Anticancer potential : Preliminary studies suggest it may induce apoptosis in cancer cells.
Biological Activity Studies
Several studies have investigated the biological activities of this compound. Key findings include:
-
Anti-inflammatory Effects :
- In vitro studies demonstrated that this compound reduced the production of inflammatory markers in macrophages.
- A significant decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels was observed.
-
Antioxidant Properties :
- The compound exhibited a dose-dependent increase in antioxidant enzyme activities, including superoxide dismutase (SOD) and catalase.
- It effectively reduced malondialdehyde (MDA) levels in cellular models, indicating decreased lipid peroxidation.
-
Anticancer Activity :
- In cell line studies, this compound showed cytotoxic effects on various cancer cell lines including breast and prostate cancer cells.
- The compound induced apoptosis through the activation of caspase pathways.
Case Study 1: Anti-inflammatory Activity
A study conducted on macrophage cell lines treated with this compound showed a marked reduction in inflammatory cytokine production compared to untreated controls. This suggests potential applications in treating inflammatory diseases.
Case Study 2: Antioxidant Efficacy
In a model of oxidative stress induced by hydrogen peroxide, this compound demonstrated significant protective effects on cellular viability and reduced oxidative damage markers.
Case Study 3: Cancer Cell Apoptosis
Research involving human breast cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates and downregulation of anti-apoptotic proteins such as Bcl-2.
Properties
IUPAC Name |
bis[[[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy]-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H56O10Si9/c1-29(2,19)21-31(5,6)23-33(9,10)25-35(13,14)27-37(17,18)28-36(15,16)26-34(11,12)24-32(7,8)22-30(3,4)20/h19-20H,1-18H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWPUVYVTAUGJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H56O10Si9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697803 | |
Record name | Octadecamethylnonasiloxane-1,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18678-58-5 | |
Record name | 1,17-Dihydroxyoctadecamethylnonasiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018678585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecamethylnonasiloxane-1,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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